ZNL-05-044

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22Cl2N6OS |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

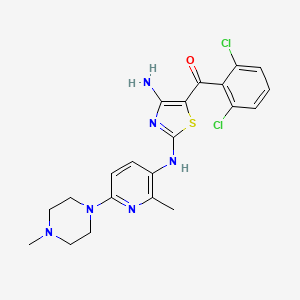

[4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)-3-pyridinyl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |

InChI |

InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27) |

InChI Key |

LHMJTCJXGOQGEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ZNL-05-044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] Its mechanism of action centers on the specific inhibition of CDK11A and CDK11B, leading to significant downstream cellular effects, primarily G2/M cell cycle arrest and impairment of messenger RNA (mRNA) splicing.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant protocols associated with the activity of this compound.

Core Mechanism of Action: Selective CDK11 Inhibition

This compound functions as a small molecule inhibitor that targets the ATP-binding pocket of CDK11. By occupying this site, it prevents the kinase from phosphorylating its downstream substrates, thereby disrupting its normal cellular functions. The primary targets of this compound are the two isoforms of CDK11, CDK11A and CDK11B.

Quantitative Inhibition Data

The potency of this compound against CDK11 has been quantified through various biochemical and cellular assays.

| Target | Assay | Metric | Value (µM) |

| CDK11A | NanoBRET | IC50 | 0.23[2] |

| CDK11B | NanoBRET | IC50 | 0.27[2] |

| CDK11A | - | Kd | 0.069[6] |

Cellular Consequences of CDK11 Inhibition by this compound

The inhibition of CDK11 by this compound triggers two primary and interconnected cellular responses: disruption of the cell cycle and interference with mRNA splicing.

G2/M Cell Cycle Arrest

CDK11 plays a crucial role in the progression of the cell cycle, particularly during the G2 and M phases. Inhibition of CDK11 by this compound leads to a halt in the cell cycle at the G2/M transition, preventing cells from entering mitosis.[1][2][3][4][5] This effect is a direct consequence of the disruption of CDK11-mediated phosphorylation of proteins essential for mitotic entry.

Impairment of mRNA Splicing

A critical function of CDK11 is the regulation of pre-mRNA splicing, a fundamental process for gene expression. CDK11 is known to phosphorylate key components of the spliceosome, including the splicing factor 3B subunit 1 (SF3B1).[7][8][9][10] By inhibiting CDK11, this compound prevents the proper functioning of the spliceosome, leading to widespread intron retention and the production of aberrant mRNA transcripts. This ultimately results in cellular dysfunction and contributes to the anti-proliferative effects of the compound.

Signaling Pathways and Experimental Workflows

CDK11 Signaling in Splicing and Cell Cycle Regulation

The following diagram illustrates the central role of CDK11 in regulating transcription, splicing, and cell cycle progression, and how this compound intervenes in these processes.

Caption: CDK11 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

References

- 1. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 7. CDK11, a splicing-associated kinase regulating gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CDK11 regulates pre-mRNA splicing by phosphorylation of SF3B1 | Crick [crick.ac.uk]

- 10. CDK11, a splicing-associated kinase regulating gene expression | Masaryk University [muni.cz]

ZNL-05-044: A Technical Whitepaper on the Discovery and Development of a Selective CDK11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound.

Introduction to CDK11 as a Therapeutic Target

Cyclin-Dependent Kinase 11 (CDK11) is a member of the CDK family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, transcription, and RNA splicing.[1] Overexpression and/or hyperactivation of CDKs are common features in many types of cancer, making them attractive targets for therapeutic intervention.[1] CDK11, in particular, has been identified as essential for the survival of various cancer cells, including those of osteosarcoma and liposarcoma.[1] It is implicated in pre-mRNA splicing and transcription regulation.[1] The inhibition of CDK11 has been shown to induce G2/M cell cycle arrest and impair RNA splicing, ultimately leading to cancer cell death.[2][3][4]

The Discovery of this compound: From a Non-Selective Scaffold to a Selective Probe

The development of this compound began with the screening of a 950-compound library designed to target the kinase ATP-binding site, which identified the diaminothiazole derivative JWD-047 as a potent but non-selective CDK11 inhibitor.[2] Extensive structure-guided medicinal chemistry modifications were then employed to improve the kinome-wide selectivity of this initial scaffold, leading to the identification of this compound.[2] This effort successfully yielded a tool compound with a significantly improved selectivity profile while maintaining potent CDK11 inhibition.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, JWD-047, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and JWD-047 against CDK11

| Compound | Target | Assay | IC50 (µM) | Kd (nM) |

| This compound | CDK11A | NanoBRET | 0.23[2][3] | 69[3][5] |

| CDK11B | NanoBRET | 0.27[2][3] | - | |

| JWD-047 | CDK11A | - | - | 33[2] |

| CDK11B | - | - | 80[2] |

Table 2: Kinome-wide Selectivity of this compound and JWD-047

| Compound | Assay | Concentration (µM) | Number of Kinases Profiled | Selectivity Score (S10) |

| This compound | KINOMEscan | 10 | 468 | 0.03[2] |

| JWD-047 | KINOMEscan | 10 | 442 | 0.10[2] |

Table 3: Off-Target Activity of this compound and JWD-047

| Compound | Off-Target Kinase | Assay | IC50 (µM) |

| This compound | CDK4 | NanoBRET | 0.12[2] |

| CDK6 | NanoBRET | 0.18[2] | |

| CDK9 | NanoBRET | > 10.0[2] | |

| JWD-047 | CDK4 | NanoBRET | 0.011[2] |

| CDK6 | NanoBRET | 0.016[2] | |

| CDK9 | NanoBRET | 1.34[2] |

Table 4: Structure-Activity Relationship (SAR) of this compound Analogs

| Compound | CDK11A NanoBRET IC50 (µM) | CDK4/cyclin D1 Adapta IC50 (nM) | CDK6/cyclin D1 Adapta IC50 (nM) | CDK9/cyclin T1 Adapta IC50 (nM) |

| This compound | 0.23 | 218 | 677 | 177 |

| ZNL-04-186 | 1.15 | - | - | - |

| ZNL-05-154 | 1.15 | - | - | - |

| ZNL-05-156 | 1.38 | - | - | - |

| ZNL-05-157 | 1.5 | 347 | 886 | 300 |

| ZNL-05-158 | 2.2 | 313 | 918 | 210 |

| ZNL-05-160 | 1.0 | 218 | 677 | 177 |

Note: A lower S10 score indicates higher selectivity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this paper are provided below.

KINOMEscan Assay

The KINOMEscan assay is an in vitro ATP-site competition binding assay used to determine the binding affinity of a compound against a large panel of human kinases. The assay was performed by DiscoverX. Test compounds were screened at a concentration of 10 µM against a panel of over 440 human kinases. The results are reported as '% Ctrl', where a lower percentage indicates stronger binding. The selectivity score (S10) is defined as the ratio of the number of kinases inhibited to a specified percentage (in this case, 10%) versus the total number of kinases screened.[2]

NanoBRET Cellular Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a target engagement assay performed in live cells. For CDK11 target engagement, HEK293 cells were engineered to express CDK11A or CDK11B fused to NanoLuc luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound to the NanoLuc-fused kinase, BRET occurs. The addition of a competing compound, such as this compound, displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, which represents the concentration of the compound that causes a 50% reduction in the BRET signal, is then determined.[2]

Cell Cycle Analysis

A375 cells were synchronized using a double thymidine (B127349) block. Following release from the block, cells were treated with either DMSO (control), OTS964 (another CDK11 inhibitor), or this compound. The cells were then harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).[2]

RNA Splicing Assay

The impact of this compound on CDK11-dependent mRNA splicing in cells was assessed. While the specific details of the RNA splicing assay used for this compound are not provided in the search results, a general approach involves treating cells with the inhibitor and then analyzing changes in mRNA splicing patterns, often through techniques like RT-PCR or RNA sequencing, to detect alterations in exon-intron junctions or the abundance of specific splice variants.[2]

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

Caption: Discovery workflow of this compound.

Caption: CDK11 signaling and inhibition by this compound.

References

- 1. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

ZNL-05-044: A Technical Guide to its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), and its role in inducing G2/M cell cycle arrest. The information presented is collated from primary research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways.

Core Concepts: this compound and CDK11

This compound is a potent and selective, small molecule inhibitor targeting CDK11, a member of the cyclin-dependent kinase family.[1][2][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is often implicated in cancer.[4][5] CDK11, in particular, is involved in the G2/M phase transition, transcription, and RNA splicing.[4][5] this compound was developed from a diaminothiazole scaffold and exhibits significantly improved kinome-wide selectivity compared to its predecessors.[4][5]

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | Assay Type | IC50 (µM) |

| CDK11A | NanoBRET | 0.23[1] |

| CDK11B | NanoBRET | 0.27[1] |

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 45.3 | 44.8 | 9.9 |

| This compound (0.1 µM) | 42.1 | 40.2 | 17.7 |

| This compound (0.3 µM) | 35.8 | 33.7 | 30.5 |

| This compound (1 µM) | 25.1 | 24.9 | 50.0 |

Data is derived from the primary literature and represents the percentage of cells in each phase of the cell cycle after a 24-hour treatment.

Signaling Pathway of this compound-Induced G2/M Arrest

This compound induces G2/M cell cycle arrest primarily through the inhibition of CDK11. The proposed signaling pathway involves the disruption of the normal G2/M transition, which is tightly regulated by the activity of CDK1 and its associated cyclin, Cyclin B1. While the direct downstream effectors of CDK11 in this process are still under investigation, the inhibition of CDK11 is known to impact transcription and RNA splicing, which can indirectly affect the levels and localization of key G2/M regulatory proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in G2/M cell cycle arrest.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of MOLM-13 cells treated with this compound.

Protocol Steps:

-

Cell Culture: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with this compound at final concentrations of 0.1, 0.3, and 1 µM, or with DMSO as a vehicle control, for 24 hours.

-

Harvesting and Fixation: Cells are harvested by centrifugation, washed with ice-cold phosphate-buffered saline (PBS), and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are then stored at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Flow Cytometry: Stained cells are incubated at 37°C for 30 minutes in the dark and then analyzed on a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This protocol is for assessing the levels of key cell cycle regulatory proteins following treatment with this compound.

Protocol Steps:

-

Cell Lysis: Following treatment with this compound, MOLM-13 cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, phospho-CDK1) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a selective CDK11 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein serves as a valuable resource for researchers and professionals in the fields of oncology and drug development who are interested in the therapeutic potential of targeting CDK11. Further investigation into the downstream effectors of CDK11 will provide a more complete understanding of the signaling pathways involved in this compound-mediated cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer [ouci.dntb.gov.ua]

- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

ZNL-05-044: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity profile of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for CDK11A and CDK11B.[1] Developed from a diaminothiazole scaffold, it represents a significant improvement in kinome-wide selectivity over its parent compounds.[2] Mechanistically, this compound induces G2/M cell cycle arrest and disrupts mRNA splicing, consistent with the known functions of CDK11 in transcription and RNA processing.[1][2][3] This guide details the quantitative target profile of this compound, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Target Selectivity Profile

The selectivity of this compound has been rigorously assessed using both in-cell and biochemical assays. The primary methodologies employed were the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the KINOMEscan® profiling service.

Primary Targets: CDK11A and CDK11B

This compound exhibits potent inhibition of both CDK11A and CDK11B isoforms. In-cell target engagement, as measured by the NanoBRET™ assay, revealed IC50 values in the sub-micromolar range. Biochemical binding assays further confirmed a high affinity for CDK11A.

| Target | Assay Type | Value | Unit | Reference |

| CDK11A | NanoBRET™ IC50 | 0.23 | µM | [1] |

| CDK11B | NanoBRET™ IC50 | 0.27 | µM | [1] |

| CDK11A | Kd | 69 | nM | [4] |

Kinome-wide Selectivity

A key feature of this compound is its exceptional selectivity across the human kinome. A KINOMEscan® panel of 468 kinases was used to profile this compound at a concentration of 10 µM.[2] The results are summarized by a selectivity score (S(10)), which is the ratio of kinases inhibited to a specified percentage (in this case, >90% inhibition or a % Ctrl < 10) versus the total number of kinases tested.[2]

-

Selectivity Score (S(10) at 10 µM): 0.03 [2]

This low selectivity score indicates that this compound interacts with a very small fraction of the kinome at a high concentration, underscoring its specificity for CDK11.

The following table details the binding of this compound to a panel of kinases as determined by the KINOMEscan® assay, reported as "% Control", where a lower number indicates stronger binding.

| Kinase | % Control @ 10 µM |

| CDK11A | 0.2 |

| CDK11B | 0.3 |

| CLK3 | 11 |

| DYRK1A | 12 |

| DYRK1B | 14 |

| HIPK1 | 15 |

| HIPK2 | 16 |

| HIPK3 | 18 |

| GSG2 (Haspin) | 20 |

| CDK9 | 22 |

| ... (and other kinases with minimal binding) | >25 |

Note: This is a representative subset. For a comprehensive list, refer to the supplementary materials of the source publication.

Mechanism of Action: Disruption of Pre-mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. It does so by phosphorylating key components of the spliceosome, including the Splicing Factor 3B Subunit 1 (SF3B1). Inhibition of CDK11 by this compound is therefore hypothesized to disrupt the normal functioning of the spliceosome, leading to aberrant mRNA processing and subsequent cellular effects such as cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

Unveiling the Biological Tapestry of CDK11 Inhibition by ZNL-05-044: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biological functions of Cyclin-Dependent Kinase 11 (CDK11) and the consequences of its inhibition by the potent and selective small molecule inhibitor, ZNL-05-044. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to CDK11 and its Inhibition by this compound

Cyclin-Dependent Kinase 11 (CDK11) is a crucial serine/threonine kinase involved in the intricate regulation of transcription and pre-mRNA splicing. Its multifaceted roles in fundamental cellular processes have positioned it as a compelling therapeutic target in oncology and other diseases. This compound has emerged as a selective inhibitor of CDK11, offering a valuable tool to probe the biological functions of this kinase and as a potential therapeutic agent.

This compound demonstrates potent inhibition of CDK11 isoforms with a notable kinome-wide selectivity.[1] This specificity allows for a targeted investigation into the cellular ramifications of CDK11 inactivation.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against CDK11 has been rigorously quantified using advanced cellular assays. The following tables summarize the key efficacy parameters of this inhibitor.

| Parameter | CDK11A | CDK11B | Assay | Reference |

| IC50 | 0.23 µM | 0.27 µM | NanoBRET | [2][3] |

| Kd | 69 nM | Not Reported | Not Specified | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound against CDK11 Isoforms. IC50 values represent the concentration of this compound required to inhibit 50% of CDK11 activity in a cellular context. Kd (dissociation constant) is a measure of binding affinity. |

Core Biological Functions of CDK11 Inhibition by this compound

The targeted inhibition of CDK11 by this compound triggers distinct and significant biological effects, primarily impacting cell cycle progression and mRNA splicing.[4][5]

Induction of G2/M Cell Cycle Arrest

A hallmark of CDK11 inhibition by this compound is the induction of a robust G2/M phase cell cycle arrest.[4][5] This cellular response is a direct consequence of disrupting the normal functions of CDK11 in mitotic progression.

| Cell Line | Treatment | Concentration | % of Cells in G2/M Phase | Reference |

| A375 (Melanoma) | DMSO (Control) | - | ~20% | [4] |

| A375 (Melanoma) | This compound | 5 µM | ~45% | [4] |

| A375 (Melanoma) | This compound | 10 µM | ~55% | [4] |

| A375 (Melanoma) | OTS964 (Reference Inhibitor) | 100 nM | ~50% | [4] |

| Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells. The data illustrates a dose-dependent increase in the population of cells arrested in the G2/M phase of the cell cycle following treatment with this compound. |

Impairment of mRNA Splicing

CDK11 plays a pivotal role in the regulation of pre-mRNA splicing, a critical step in gene expression. Inhibition of CDK11 by this compound disrupts this process, leading to alterations in the cellular transcriptome.[4][5] While the precise molecular changes to specific splice variants induced by this compound are an area of ongoing investigation, the impact on splicing is a key functional outcome of its inhibitory activity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay was utilized to determine the intracellular potency (IC50) of this compound against CDK11A and CDK11B.

-

Cell Line: HEK293 cells are commonly used for this assay.

-

Reagents:

-

CDK11A-NanoLuc® Fusion Vector and CDK11B-NanoLuc® Fusion Vector.

-

Cyclin L2 Expression Vector.

-

NanoBRET™ Tracer.

-

NanoBRET™ Nano-Glo® Substrate.

-

Extracellular NanoLuc® Inhibitor.

-

This compound compound series.

-

-

Procedure:

-

HEK293 cells are co-transfected with the respective CDK11-NanoLuc® Fusion Vector and the Cyclin L2 Expression Vector.

-

Transfected cells are seeded into 96-well plates.

-

A serial dilution of this compound is prepared and added to the cells.

-

The NanoBRET™ Tracer is added to the wells.

-

The plate is incubated to allow for compound and tracer equilibration.

-

The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.

-

Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method was employed to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

-

Cell Line: A375 melanoma cells.

-

Reagents:

-

This compound.

-

OTS964 (as a reference compound).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

70% Ethanol (for fixation).

-

-

Procedure:

-

A375 cells are synchronized at the G1/S boundary using a double thymidine block.

-

Following release from the second thymidine block, cells are treated with DMSO (vehicle control), this compound (5 µM and 10 µM), or OTS964 (100 nM) for 10 hours.[4]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells are washed and resuspended in PI staining solution.

-

Cells are incubated to allow for DNA staining and RNA degradation.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

mRNA Splicing Assay

The impact of this compound on pre-mRNA splicing was assessed to confirm this aspect of its mechanism of action.

-

Methodology: While the specific splicing assay methodology used for this compound in the primary literature is not detailed, a common approach involves the use of a splicing reporter minigene.

-

General Protocol Outline:

-

A suitable cell line is co-transfected with a splicing reporter plasmid (e.g., containing a specific exon flanked by introns) and a control plasmid.

-

Transfected cells are treated with this compound or a vehicle control.

-

Total RNA is extracted from the cells.

-

Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers specific to the reporter gene.

-

The PCR products, representing the spliced and unspliced mRNA isoforms, are resolved by gel electrophoresis.

-

The relative abundance of the different isoforms is quantified to determine the effect of the inhibitor on splicing efficiency and alternative splicing patterns.

-

Conclusion

This compound is a potent and selective inhibitor of CDK11 that exerts its biological effects primarily through the induction of G2/M cell cycle arrest and the impairment of pre-mRNA splicing. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting CDK11 with this promising small molecule inhibitor. Future investigations will likely focus on elucidating the specific downstream consequences of altered splicing and the in vivo efficacy of this compound in various disease models.

References

- 1. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

ZNL-05-044: A Selective Chemical Probe for Cyclin-Dependent Kinase 11 (CDK11)

An In-depth Technical Guide

This technical guide provides a comprehensive overview of ZNL-05-044, a potent and selective chemical probe for Cyclin-Dependent Kinase 11 (CDK11). Developed from a diaminothiazole scaffold, this compound offers researchers a valuable tool to investigate the physiological and pathological roles of CDK11, a kinase implicated in transcription, splicing, and cell cycle regulation. This document details the probe's biochemical and cellular activity, provides experimental protocols for its use, and visualizes its mechanism of action and experimental application.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key metrics for its potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Target | Assay | IC50 (µM) | Kd (nM) |

| CDK11A | NanoBRET | 0.23 | 69 |

| CDK11B | NanoBRET | 0.27 | - |

Table 2: Kinome-wide Selectivity of this compound

| Compound | Assay | Number of Kinases Screened | Concentration (µM) | Selectivity Score (S10) |

| This compound | KINOMEscan | 468 | 10 | 0.03 |

| JWD-047 (predecessor) | KINOMEscan | 442 | 10 | 0.10 |

The Selectivity Score (S10) is the ratio of kinases inhibited to a specified percentage (10% in this case) versus the total number of kinases screened. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay protocols.

Objective: To quantify the apparent intracellular affinity of this compound for CDK11 in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CDK11 fusion protein

-

Plasmid encoding the respective Cyclin partner (e.g., Cyclin L2)

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine® 3000 Transfection Reagent

-

NanoBRET™ Tracer

-

This compound

-

White, non-binding surface 96-well plates

-

BRET-capable plate reader

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK11 and Cyclin plasmids using Lipofectamine® 3000 according to the manufacturer's protocol. Incubate for 24 hours.

-

Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM™. Plate the cells in the 96-well plates.

-

Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.

-

Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Tracer Addition: Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

BRET Measurement: Measure the BRET signal using a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission in the red channel.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro mRNA Splicing Assay

This protocol provides a general framework for assessing the impact of this compound on pre-mRNA splicing.

Objective: To determine if this compound inhibits the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate

-

This compound

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Urea-polyacrylamide gel

-

Autoradiography film or phosphorimager

Procedure:

-

Splicing Reaction: Set up splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer. Add this compound at various concentrations or a vehicle control.

-

Incubation: Incubate the reactions at 30°C for a specified time course.

-

Reaction Termination and RNA Extraction: Stop the reactions by adding Proteinase K and incubating to digest proteins. Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the RNA pellets in a formamide-containing loading buffer, denature at high temperature, and separate the RNA species on a urea-polyacrylamide gel.

-

Visualization: Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA product by autoradiography or phosphorimaging.

-

Data Analysis: Quantify the band intensities to determine the efficiency of splicing in the presence and absence of this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function and application.

Caption: CDK11 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for NanoBRET™ Target Engagement Assay.

ZNL-05-044: A Selective CDK11 Inhibitor Demonstrating Activity in Acute Myeloid Leukemia Cell Lines

For Immediate Release

STANFORD, CA – The selective Cyclin-Dependent Kinase 11 (CDK11) inhibitor, ZNL-05-044, has demonstrated notable activity in acute myeloid leukemia (AML) cancer cell lines, according to a recent study. The compound induces G2/M cell cycle arrest and impacts mRNA splicing, positioning it as a compound of interest for researchers in oncology and drug development.

This compound's primary mechanism of action is the inhibition of CDK11, a kinase involved in transcription, splicing, and cell cycle regulation.[1][2] This inhibition leads to a halt in the cell cycle at the G2/M phase and disrupts the normal process of mRNA splicing, ultimately affecting cancer cell proliferation.

Quantitative Analysis of In Vitro Activity

The anti-proliferative effects of this compound were evaluated in the human acute myeloid leukemia cell lines MOLM-13 and MV-4-11. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia | 1.8 |

| MV-4-11 | Acute Myeloid Leukemia | 2.5 |

These values indicate that this compound is active against these cell lines in the low micromolar range.

Target engagement of this compound with its intended targets, CDK11A and CDK11B, was confirmed using a NanoBRET cellular assay. This assay measures the ability of the compound to bind to the target kinase within living cells.

| Target | Assay | IC50 (µM) |

| CDK11A | NanoBRET | 0.23 |

| CDK11B | NanoBRET | 0.27 |

The lower IC50 values in the target engagement assay compared to the anti-proliferative assay suggest that while this compound effectively binds to CDK11 at nanomolar concentrations, higher concentrations are required to elicit a cellular anti-proliferative response.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting CDK11, a key regulator of the cell cycle and transcription. The process is initiated by the binding of this compound to the ATP-binding pocket of CDK11. This inhibition disrupts the kinase activity of CDK11, leading to two primary downstream effects: altered mRNA splicing and G2/M cell cycle arrest. The culmination of these events is the inhibition of cancer cell proliferation.

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a CellTiter-Glo® luminescent cell viability assay.

-

Cell Seeding: MOLM-13 and MV-4-11 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate the IC50 values.

References

The Structure-Activity Relationship of ZNL-05-044: A Deep Dive into a Selective CDK11 Inhibitor

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). Developed through a meticulous medicinal chemistry campaign, this compound has emerged as a valuable tool for probing the biological functions of CDK11, a kinase implicated in cancer cell proliferation, transcription, and mRNA splicing. This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and the underlying signaling pathways.

From a Non-Selective Scaffold to a Potent Probe

The journey to this compound began with the identification of JWD-047, a diaminothiazole derivative with potent but non-selective activity against CDK11.[1] An extensive, structure-guided medicinal chemistry effort was undertaken to enhance selectivity and potency, culminating in the development of this compound.[2][3] This campaign systematically explored modifications to the core scaffold, leading to a deep understanding of the chemical features essential for effective CDK11 inhibition.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following tables summarize the key quantitative data from the SAR studies, highlighting the impact of various chemical modifications on the inhibitory activity against CDK11A and CDK11B.

Table 1: Core Scaffold Modifications and their Impact on CDK11A Inhibition

| Compound | R1 Group | R2 Group | CDK11A IC50 (µM) [NanoBRET] |

| JWD-047 | 2,6-dichlorophenyl | - | >10 |

| Analog 1 | Phenyl | - | 5.2 |

| Analog 2 | 2-chlorophenyl | - | 1.8 |

| Analog 3 | 2,6-difluorophenyl | - | 0.85 |

| This compound | 2-methyl-5-(4-methylpiperazin-1-yl)phenyl | H | 0.23 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) |

| CDK11A | 0.23 |

| CDK11B | 0.27 |

| CDK2 | >10 |

| CDK5 | >10 |

| CDK7 | >10 |

| CDK9 | 8.5 |

Mechanism of Action: Inducing Cell Cycle Arrest and Disrupting Splicing

This compound exerts its biological effects through the specific inhibition of CDK11. This inhibition disrupts two critical cellular processes: cell cycle progression and mRNA splicing. The downstream consequences of CDK11 inhibition by this compound lead to a G2/M phase cell cycle arrest and global impairment of pre-mRNA splicing.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized to quantify the intracellular affinity of this compound for CDK11A and CDK11B in live cells.

Workflow:

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with a plasmid encoding a fusion of NanoLuc® luciferase and either CDK11A or CDK11B using FuGENE® HD Transfection Reagent.

-

Cell Seeding: Twenty-four hours post-transfection, cells were harvested and seeded into 384-well white assay plates.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control, followed by the addition of the NanoBRET™ tracer.

-

Incubation: The plates were incubated for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Detection: NanoBRET™ Nano-Glo® Substrate was added, and the BRET signal (ratio of acceptor emission to donor emission) was measured using a plate reader.

-

Data Analysis: IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.

KINOMEscan™ Selectivity Profiling

To assess the kinase selectivity of this compound, the KINOMEscan™ platform was employed. This competition binding assay measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.

Logical Relationship of SAR Development:

The development of this compound followed a logical progression of optimizing different parts of the lead compound, JWD-047.

Protocol:

-

Assay Principle: The assay relies on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest.

-

Kinase Panel: A panel of over 400 human kinases was used to assess the selectivity of this compound.

-

Assay Execution: Kinases, tagged with a DNA label, were incubated with the immobilized ligand and this compound at a concentration of 1 µM.

-

Quantification: The amount of kinase bound to the solid support was quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

-

Data Interpretation: The results are expressed as a percentage of the DMSO control, with lower percentages indicating greater inhibition.

Conclusion

The development of this compound represents a successful example of structure-guided drug design. Through systematic modifications of a non-selective lead compound, a potent and selective CDK11 inhibitor was created. The detailed SAR data and methodologies presented in this guide provide a valuable resource for the scientific community, facilitating further research into the therapeutic potential of CDK11 inhibition and serving as a blueprint for future kinase inhibitor development programs.

References

Probing the Consequences of CDK11 Inhibition with ZNL-05-044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 11 (CDK11) has emerged as a critical regulator of fundamental cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression.[1][2][3] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of ZNL-05-044, a potent and selective inhibitor of CDK11, and its utility in interrogating the biological consequences of CDK11 inhibition.[4][5][6] We will detail the biochemical and cellular activity of this compound, provide comprehensive experimental protocols for its use, and visualize key pathways and workflows to facilitate further research and drug development efforts.

This compound: A Selective CDK11 Inhibitor

This compound is a small molecule inhibitor belonging to the diaminothiazole class that demonstrates high selectivity for CDK11.[4][6] It was developed through a structure-guided medicinal chemistry campaign to improve upon a less selective precursor, JWD-047.[4]

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound against CDK11 has been quantified using various assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined using the NanoBRET assay.[4][7] The dissociation constant (Kd), a measure of binding affinity, has also been reported.[8]

| Target | Assay | IC50 (µM) | Kd (nM) | Reference |

| CDK11A | NanoBRET | 0.23 | 69 | [4][7][8] |

| CDK11B | NanoBRET | 0.27 | - | [4][7] |

Table 1: In Vitro Activity of this compound against CDK11 Isoforms.

This compound exhibits significantly improved kinome-wide selectivity compared to its predecessor, JWD-047. A KINOMEscan assay, which measures the binding of an inhibitor to a large panel of kinases, was used to assess selectivity. The selectivity score, S(10), which represents the fraction of kinases inhibited by more than 90% at a 10 µM concentration, highlights this improvement.[4]

| Compound | S(10) Selectivity Score | Reference |

| This compound | 0.03 | [4] |

| JWD-047 | 0.10 | [4] |

Table 2: Kinome Selectivity of this compound and JWD-047.

Core Consequences of CDK11 Inhibition by this compound

Treatment of cells with this compound leads to two primary and interconnected cellular consequences: arrest of the cell cycle at the G2/M phase and significant alterations in mRNA splicing.[4][5][6]

G2/M Cell Cycle Arrest

Inhibition of CDK11 by this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases.[4][6] This is a key phenotype observed upon CDK11 inhibition and can be quantified using flow cytometry analysis of cellular DNA content.

Impairment of mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating mature messenger RNA.[1][3] this compound, by inhibiting CDK11, interferes with this process, leading to widespread changes in splicing patterns.[4][6] These alterations can be detected and quantified by techniques such as reverse transcription-polymerase chain reaction (RT-PCR).

Experimental Protocols

The following are detailed methodologies for key experiments to interrogate the consequences of CDK11 inhibition using this compound, based on the primary literature.

NanoBRET™ Target Engagement Assay for CDK11

This protocol is for determining the intracellular target engagement and IC50 of this compound for CDK11A and CDK11B.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ 2000 Transfection Reagent

-

CDK11A-NanoLuc® fusion vector

-

CDK11B-NanoLuc® fusion vector

-

Cyclin L2 expression vector

-

NanoBRET™ Tracer K-12

-

This compound

-

White, 96-well assay plates

-

Nano-Glo® Live Cell Reagent

-

Luminometer with BRET capabilities

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the CDK11-NanoLuc® fusion vector and the Cyclin L2 expression vector using Lipofectamine™ 2000 according to the manufacturer's protocol.

-

Cell Seeding: After 24 hours, trypsinize and resuspend the transfected cells in Opti-MEM™. Seed the cells into a 96-well white assay plate at an appropriate density.

-

Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the appropriate wells. Include a DMSO-only control.

-

Tracer Addition: Add NanoBRET™ Tracer K-12 to all wells at a final concentration of 0.13 µM.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Detection: Add Nano-Glo® Live Cell Reagent to all wells. Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a DMSO vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use the appropriate laser and filters to detect PI fluorescence.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of mRNA Splicing by RT-PCR

This protocol is for assessing the impact of this compound on the splicing of specific target genes.

Materials:

-

Cancer cell line of interest

-

This compound

-

TRIzol™ Reagent or other RNA extraction kit

-

Reverse transcriptase kit (e.g., SuperScript™ IV)

-

Oligo(dT) primers

-

PCR primers flanking the exon of interest

-

Taq DNA polymerase

-

DNA ladder

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for the desired time. Extract total RNA using TRIzol™ Reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. Use an appropriate annealing temperature and number of cycles for your target.

-

Gel Electrophoresis: Resolve the PCR products on an agarose gel.

-

Analysis: Visualize the DNA bands using a gel imaging system. The presence of different sized bands in the this compound-treated samples compared to the control indicates an alteration in mRNA splicing. The relative intensity of the bands can be quantified to estimate the change in the ratio of splice isoforms.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the interrogation of CDK11 with this compound.

Caption: this compound inhibits CDK11, affecting transcription, splicing, and cell cycle.

Caption: Workflow for analyzing cell cycle effects of this compound.

Caption: Workflow for analyzing mRNA splicing changes induced by this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of CDK11 in cellular function. Its high selectivity and well-characterized consequences of G2/M cell cycle arrest and altered mRNA splicing provide a robust platform for further investigation. The detailed protocols and conceptual diagrams presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CDK11 biology and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Tinghu Zhang's Profile | Stanford Profiles [profiles.stanford.edu]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Profile | Emory School of Medicine [med.emory.edu]

Methodological & Application

ZNL-05-044: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] As a critical regulator of transcription and mRNA splicing, CDK11 has emerged as a promising therapeutic target in oncology.[3][4] this compound exerts its biological effects by inducing G2/M cell cycle arrest and disrupting mRNA splicing, leading to a modest antiproliferative effect in various cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data, methodologies for key assays, and visual diagrams of the underlying signaling pathway and experimental workflows.

Quantitative Data

This compound has been characterized by its inhibitory activity against CDK11 and its modest effects on cancer cell proliferation. The following tables summarize the key quantitative data available for this compound.

| Target | IC50 (µM) | Assay |

| CDK11A | 0.23[6] | NanoBRET[6] |

| CDK11B | 0.27[6] | NanoBRET[6] |

| Parameter | Value |

| Kd (CDK11A) | 69 nM[2] |

Note: Antiproliferative IC50 values for this compound in specific cancer cell lines are not extensively reported in the currently available literature. The primary publication by Li et al. notes a "modest effect on cell proliferation" after 72 hours of treatment in cell lines including A375, MIA PaCa-2, HeLa, MDA-MB-231, OVCAR8, and Jurkat.[1] Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Mechanism of Action: Signaling Pathway

This compound functions by directly inhibiting the kinase activity of CDK11. This inhibition disrupts the normal cell cycle progression, specifically causing an arrest in the G2/M phase. Furthermore, as CDK11 is involved in the regulation of mRNA splicing, its inhibition by this compound leads to defects in this crucial process, contributing to its anti-cancer effects.

Caption: this compound inhibits CDK11, leading to G2/M arrest and splicing defects.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in an appropriate solvent such as DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, including but not limited to A375 (melanoma), MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), OVCAR8 (ovarian cancer), and Jurkat (T-cell leukemia).[1]

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Incubate the cells for the desired treatment duration (e.g., 10 hours for cell cycle analysis, 72 hours for proliferation assays).[1]

-

Cell Viability/Proliferation Assay

This protocol is a general guideline for determining the effect of this compound on cell viability using a tetrazolium-based assay like MTT or a resazurin-based assay.

References

- 1. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

ZNL-05-044 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The provided protocols and diagrams are intended to guide researchers in utilizing this compound as a chemical probe to investigate the biological functions of CDK11.

Solubility of this compound

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, the use of co-solvents is necessary to maintain solubility and prevent precipitation.

Table 1: Quantitative Solubility of this compound in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 209.46 | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to hygroscopic DMSO.[1] |

Qualitative Solubility:

While quantitative data for other common laboratory solvents is limited, based on its chemical structure, this compound is expected to have low solubility in aqueous solutions like water and Phosphate-Buffered Saline (PBS). Its solubility in alcohols such as ethanol (B145695) and methanol (B129727) has not been reported. It is recommended to first prepare a concentrated stock solution in DMSO.

Preparation of Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Preparation of Concentrated Stock Solution in DMSO

Protocol:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).

-

Vortex the solution vigorously.

-

Sonicate the solution in a water bath until the compound is completely dissolved and the solution is clear.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution for In Vitro Cellular Assays

For most cell-based assays, the DMSO stock solution can be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cellular viability or function (typically ≤ 0.5%).

Preparation of Working Solution for In Vivo Experiments

For animal studies, a co-solvent formulation is required to maintain the solubility of this compound in an aqueous vehicle suitable for administration.

Protocol for a 1 mL Working Solution (≥ 2.5 mg/mL): [2]

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 and mix until the solution is uniform.

-

Add 450 µL of saline and mix to bring the final volume to 1 mL.

-

This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

This compound is a valuable tool for studying the roles of CDK11 in cell cycle regulation and RNA splicing. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound. Inhibition of CDK11 by this compound is known to induce a G2/M phase cell cycle arrest.[3]

Materials:

-

Cells of interest (e.g., A375 melanoma cells)[3]

-

This compound DMSO stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Pre-mRNA Splicing by RNA Sequencing

Inhibition of CDK11 by this compound impairs pre-mRNA splicing, leading to intron retention.[3] RNA sequencing (RNA-seq) is a powerful method to globally assess these splicing defects.

Materials:

-

Cells of interest

-

This compound DMSO stock solution

-

Complete cell culture medium

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Seed and treat cells with this compound and a DMSO control as described in the cell cycle analysis protocol.

-

Harvest the cells and extract total RNA using a preferred method, ensuring high quality and integrity of the RNA.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Analyze the sequencing data using bioinformatics tools to identify differential gene expression and, more specifically, differential splicing events, such as intron retention, exon skipping, and alternative splice site usage. Compare the this compound-treated samples to the DMSO control.

Target Engagement Assessment by NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein. This compound has been characterized using this assay to determine its intracellular affinity for CDK11A and CDK11B.[3]

Materials:

-

HEK293 cells

-

CDK11A-NanoLuc® Fusion Vector and CCNL2 Expression Vector[5]

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

This compound DMSO stock solution

-

96-well white assay plates

Protocol (based on Promega's NanoBRET™ TE Intracellular Kinase Assay): [5]

-

Co-transfect HEK293 cells with the CDK11A-NanoLuc® Fusion Vector and the CCNL2 Expression Vector.

-

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

-

Seed the cells into a 96-well white assay plate.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the this compound dilutions and the NanoBRET™ Tracer to the wells containing the cells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460nm and acceptor emission at >610nm).

-

Calculate the NanoBRET™ ratio and plot the data against the concentration of this compound to determine the IC50 value, representing the intracellular affinity of the compound for CDK11.

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK11, leading to impaired splicing and G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Experimental Workflow for RNA Splicing Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. ita.promega.com [ita.promega.com]

Application Note: ZNL-05-044 NanoBRET™ Target Engagement Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing the NanoBRET™ Target Engagement Intracellular Kinase Assay to quantify the binding affinity of ZNL-05-044 to its target, Cyclin-Dependent Kinase 11 (CDK11), in live human cells. This compound is a potent and selective inhibitor of CDK11A and CDK11B, playing a crucial role in G2/M cell cycle arrest and the impairment of RNA splicing. The NanoBRET™ assay offers a robust method to measure compound-target engagement by leveraging Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Introduction

The NanoBRET™ Target Engagement Assay is a powerful tool for studying drug-target interactions within the complex intracellular environment. The assay principle relies on BRET, a proximity-based energy transfer phenomenon. In this application, CDK11 is fused to the bright, stable NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the kinase active site is introduced. When the tracer binds to the NanoLuc®-CDK11 fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as this compound, that also binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of intracellular target engagement.

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor targeting CDK11. CDK11, along with its cyclin partner (typically Cyclin L), is involved in the regulation of transcription and RNA processing, which are critical for cell cycle progression. Inhibition of CDK11 by this compound disrupts these processes, leading to an arrest in the G2/M phase of the cell cycle.

Experimental Protocol

This protocol is adapted from general NanoBRET™ Target Engagement Intracellular Kinase Assay procedures.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| HEK293 Cells | ATCC | CRL-1573 |

| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Lipofectamine® 3000 Transfection Reagent | Thermo Fisher | L3000015 |

| NanoLuc®-CDK11A or -CDK11B Fusion Vector | Promega | Custom |

| NanoBRET™ Tracer K-10 | Promega | N2580 |

| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |

| This compound | MedchemExpress | HY-145020 |

| White, 96-well assay plates, solid bottom | Corning | 3917 |

| DMSO, cell culture grade | Sigma-Aldrich | D2650 |

Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

For transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and allow them to attach overnight.

-

On the day of transfection, dilute 0.1 µg of the NanoLuc®-CDK11A or -CDK11B fusion vector DNA into Opti-MEM™ I medium to a final volume of 25 µL.

-

Add 0.3 µL of Lipofectamine® 3000 reagent to the diluted DNA, mix gently, and incubate for 15 minutes at room temperature.

-

Add the DNA-lipid complex to the cells and incubate for 24 hours.

NanoBRET™ Assay Execution

-

Following transfection, harvest the cells and resuspend them in Opti-MEM™ I medium.

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these concentrations in Opti-MEM™ I medium containing the NanoBRET™ Tracer K-10. The final tracer concentration should be optimized, but a starting point of 1 µM is recommended.

-

Dispense 50 µL of the cell suspension into each well of a white 96-well plate.

-

Add 50 µL of the this compound/tracer mixture to the appropriate wells. Include "tracer only" (no compound) and "no tracer" controls.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it 1:166 with Opti-MEM™ I medium.

-

Add 25 µL of the prepared substrate to each well.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

Data Analysis

-

Calculate the raw BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

-

Subtract the background BRET ratio (from "no tracer" control wells) from all raw BRET ratios to obtain the corrected BRET ratios.

-

Normalize the data by setting the "tracer only" control to 100% and calculate the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Representative Data

The following table summarizes the reported IC₅₀ values for this compound against CDK11A and CDK11B as determined by the NanoBRET™ assay.

| Target | IC₅₀ (µM) |

| CDK11A | 0.23 |

| CDK11B | 0.27 |

Conclusion

The NanoBRET™ Target Engagement Assay provides a sensitive and reproducible method for quantifying the intracellular potency of this compound against its target kinases, CDK11A and CDK11B. This protocol offers a detailed framework for researchers to implement this assay in their own laboratories for the characterization of this compound and other kinase inhibitors. The ability to measure target engagement in live cells provides a more physiologically relevant assessment of compound activity compared to traditional biochemical assays.

Application Notes and Protocols for ZNL-05-044 in a Kinase Inhibitor Screening Panel

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1] As a member of the CDK family, CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing, making it a compelling target in oncology and other therapeutic areas.[2][3] These application notes provide detailed protocols for utilizing this compound in kinase inhibitor screening panels to determine its potency, selectivity, and cellular effects.

This compound: Compound Profile